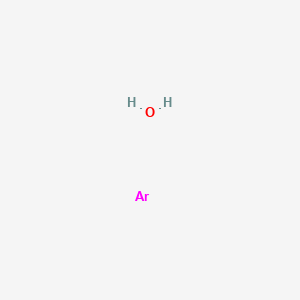
Argon-water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon-water is a compound formed when argon, a noble gas, is trapped within a lattice of water molecules. This compound is known as a clathrate hydrate. Argon is a colorless, odorless, and tasteless gas that is chemically inert under most conditions. It is the third most abundant gas in the Earth’s atmosphere, making up about 0.934% by volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
Argon-water clathrates can be synthesized by dissolving argon gas in water under high pressure and low temperature conditions. The process involves cooling the water to temperatures below 0°C and then introducing argon gas at high pressures. This allows the argon atoms to become trapped within the cavities of the water ice lattice .
Industrial Production Methods
Industrial production of this compound clathrates is not common due to the specific conditions required for their formation. the general method involves the use of high-pressure chambers and cryogenic cooling systems to maintain the necessary low temperatures and high pressures for clathrate formation .
Chemical Reactions Analysis
Types of Reactions
Argon-water clathrates are generally stable and do not undergo typical chemical reactions such as oxidation, reduction, or substitution. This is due to the inert nature of argon, which does not react with other elements or compounds under normal conditions .
Common Reagents and Conditions
The formation of this compound clathrates primarily requires argon gas and water. The key conditions are low temperatures (below 0°C) and high pressures to facilitate the trapping of argon atoms within the water lattice .
Major Products Formed
The primary product of the reaction between argon and water under the specified conditions is the this compound clathrate itself. There are no significant by-products due to the inert nature of argon .
Scientific Research Applications
Chemistry
In chemistry, argon-water clathrates are used to study the properties of noble gases and their interactions with water. They provide insights into the behavior of gases under extreme conditions and are used in experiments involving gas solubility and diffusion .
Biology
The inert nature of argon helps in preventing chemical reactions that could damage the samples .
Medicine
In medicine, argon is used in cryosurgery, where it helps in the destruction of abnormal tissues such as tumors. The formation of this compound clathrates can aid in the controlled delivery of argon gas to specific sites within the body .
Industry
This compound clathrates are used in the industrial sector for gas storage and transportation. The clathrate structure allows for the efficient storage of argon gas, which can be released when needed .
Mechanism of Action
The mechanism of action of argon-water clathrates involves the physical trapping of argon atoms within the cavities of the water ice lattice. This trapping is facilitated by the formation of hydrogen bonds between water molecules, creating a stable structure that can encapsulate the argon atoms . The inert nature of argon means that it does not interact chemically with the water molecules, maintaining the stability of the clathrate .
Comparison with Similar Compounds
Similar Compounds
Krypton-water clathrate: Similar to argon-water clathrate, krypton-water clathrate involves the trapping of krypton atoms within a water ice lattice.
Xenon-water clathrate: This compound involves the trapping of xenon atoms within a water ice lattice.
Uniqueness
This compound clathrates are unique due to the specific conditions required for their formation and the inert nature of argon. Unlike other noble gases, argon is more abundant and less expensive, making it more accessible for research and industrial applications .
Properties
CAS No. |
148363-02-4 |
|---|---|
Molecular Formula |
ArH2O |
Molecular Weight |
57.9 g/mol |
IUPAC Name |
argon;hydrate |
InChI |
InChI=1S/Ar.H2O/h;1H2 |
InChI Key |
CMBZEFASPGWDEN-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ar] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















